1-(cyclopropylmethyl)-3-nitro-1H-pyrazole
Overview
Description
1-(Cyclopropylmethyl)-3-nitro-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a cyclopropylmethyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole typically involves the nitration of 1-(cyclopropylmethyl)-1H-pyrazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process would include the preparation of 1-(cyclopropylmethyl)-1H-pyrazole followed by its nitration. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethyl)-3-nitro-1H-pyrazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions where the cyclopropylmethyl group can be oxidized to form different functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 1-(Cyclopropylmethyl)-3-amino-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: Oxidized derivatives of the cyclopropylmethyl group.
Scientific Research Applications
1-(Cyclopropylmethyl)-3-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. The cyclopropylmethyl group adds steric bulk, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(Cyclopropylmethyl)-1H-pyrazole: Lacks the nitro group, making it less reactive in redox reactions.
3-Nitro-1H-pyrazole: Lacks the cyclopropylmethyl group, affecting its steric properties and binding interactions.
1-(Cyclopropylmethyl)-3-amino-1H-pyrazole: A reduction product of the nitro compound with different chemical reactivity.
Uniqueness: 1-(Cyclopropylmethyl)-3-nitro-1H-pyrazole is unique due to the combination of the cyclopropylmethyl group and the nitro group on the pyrazole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-3-nitropyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-10(12)7-3-4-9(8-7)5-6-1-2-6/h3-4,6H,1-2,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVMIAJOJCXJFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC(=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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